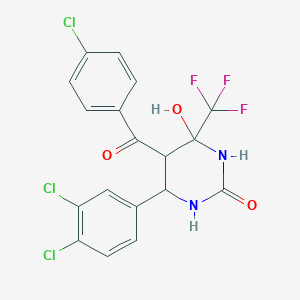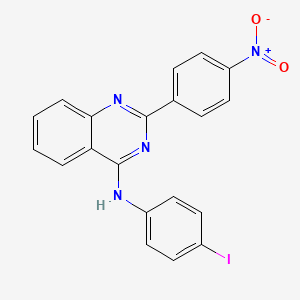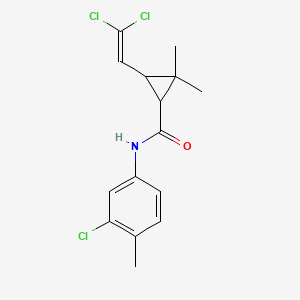![molecular formula C21H17N5O6 B11634270 6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11634270.png)
6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-AMINO-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE” is a complex organic compound that belongs to the class of pyranopyrazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyranopyrazoles typically involves multi-step reactions starting from simple aromatic compounds. The general synthetic route may include:
Condensation Reactions: Initial condensation of aromatic aldehydes with hydrazine derivatives to form hydrazones.
Cyclization: Cyclization of hydrazones with β-ketoesters under basic conditions to form the pyranopyrazole core.
Functionalization: Introduction of various functional groups through substitution reactions to achieve the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated compounds, substituted aromatic rings.
科学研究应用
Chemistry
Catalysis: Use as ligands in catalytic reactions.
Synthesis: Building blocks for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Antimicrobial Activity: Evaluation of antimicrobial properties against various pathogens.
Medicine
Drug Development: Exploration as potential drug candidates for various diseases.
Pharmacology: Study of pharmacokinetics and pharmacodynamics.
Industry
Material Science: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on specific biochemical pathways.
相似化合物的比较
Similar Compounds
Pyranopyrazole Derivatives: Compounds with similar core structures but different functional groups.
Amino and Nitro Aromatics: Compounds with similar functional groups but different core structures.
Uniqueness
Functional Group Diversity:
Biological Activity: Specific biological activities that may not be present in similar compounds.
属性
分子式 |
C21H17N5O6 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC 名称 |
6-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17N5O6/c1-30-14-7-11(8-15(31-2)19(14)27)16-13(9-22)20(23)32-21-17(16)18(24-25-21)10-4-3-5-12(6-10)26(28)29/h3-8,16,27H,23H2,1-2H3,(H,24,25) |
InChI 键 |
SYWOWJQSAUPRNJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C2C(=C(OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11634196.png)

![ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B11634205.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634206.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634213.png)
![Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11634219.png)
![3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11634228.png)
![2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11634233.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634245.png)
![Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11634256.png)
![3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11634267.png)
